molecular formula C17H24N2O2 B11016885 1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016885
M. Wt: 288.4 g/mol
InChI Key: DQDQEFNNBMLYSY-UHFFFAOYSA-N
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Description

1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a butyl group, a methylbenzyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester or diketone under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction. This step involves the reaction of the pyrrolidine intermediate with a butyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a methylbenzyl halide in the presence of a suitable base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine or ammonia in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methylbenzyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methylbenzyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activity, receptor binding, and cellular uptake.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. It can also be used as a catalyst or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

1-butyl-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-butyl-N-(4-methylbenzyl)-1H-tetraazol-5-amine: This compound has a similar structure but contains a tetrazole ring instead of a pyrrolidine ring. It has different chemical properties and reactivity.

    1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine: This compound contains a benzimidazole ring instead of a pyrrolidine ring. It has different biological activity and applications.

    1-butyl-N-(4-methylbenzyl)-1H-pyrazol-5-amine: This compound contains a pyrazole ring instead of a pyrrolidine ring

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-butyl-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O2/c1-3-4-9-19-12-15(10-16(19)20)17(21)18-11-14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)

InChI Key

DQDQEFNNBMLYSY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

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